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Compound of Interest

Compound Name: Pent-2-enenitrile

Cat. No.: B12440713 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the

relative thermodynamic stabilities of pent-2-enenitrile isomers, supported by experimental and

computational data.

This guide provides a comparative study of the thermodynamic stability of various isomers of

pent-2-enenitrile, with a primary focus on the geometric isomers (2E)-pent-2-enenitrile and

(2Z)-pent-2-enenitrile. Understanding the relative stability of these isomers is crucial for

reaction mechanism elucidation, process optimization, and the synthesis of targeted molecules

in medicinal and materials chemistry.

Data Presentation: Thermodynamic Properties
The thermodynamic stability of isomers is inversely related to their standard enthalpy of

formation (ΔfH°); a lower enthalpy of formation indicates greater stability. The following table

summarizes the available experimental and calculated thermodynamic data for pent-2-
enenitrile isomers.
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Isomer
Chemical
Structure

Formula
Molar Mass
( g/mol )

Standard
Enthalpy of
Formation
(Gas Phase,
298.15 K)

Data
Source

(2E)-pent-2-

enenitrile
C₅H₇N 81.12

119.7 ± 1.0

kJ/mol

Experimental

(NIST)[1]

(2Z)-pent-2-

enenitrile
C₅H₇N 81.12

129.2 ± 1.2

kJ/mol

Calculated

from

experimental

data (NIST)

[2][3]

3-

Pentenenitrile
C₅H₇N 81.12

Data not

readily

available

-

4-

Pentenenitrile
C₅H₇N 81.12

Data not

readily

available

-

Based on the gas-phase standard enthalpies of formation, (2E)-pent-2-enenitrile is the more

thermodynamically stable isomer compared to (2Z)-pent-2-enenitrile by approximately 9.5

kJ/mol. This is consistent with the general principle that trans (E) isomers are often more stable

than their cis (Z) counterparts due to reduced steric hindrance.

Isomerization Pathways and Stability Relationship
The relationship and isomerization pathways between the pent-2-enenitrile isomers can be

visualized as a network of equilibria, where the position of the equilibrium is determined by the

relative Gibbs free energies of the isomers.
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Other Positional Isomers

(2Z)-pent-2-enenitrile
(Higher Energy)

(2E)-pent-2-enenitrile
(Lower Energy)

Isomerization

3-PentenenitrileIsomerization 4-PentenenitrileIsomerization

Click to download full resolution via product page

Isomerization pathways of pent-2-enenitrile.

Experimental and Computational Protocols
The determination of the thermodynamic stability of isomers relies on a combination of

experimental techniques and computational methods.

Experimental Methods
1. Combustion Calorimetry: This is a primary experimental method for determining the enthalpy

of formation of combustible compounds.

Principle: A precisely weighed sample of the isomer is completely combusted in a high-

pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the

combustion reaction is absorbed by a surrounding water bath, and the temperature change

of the water is measured with high precision.

Apparatus: A bomb calorimeter, typically consisting of a robust, sealed combustion vessel, a

water-filled container (calorimeter), a high-precision thermometer, and an ignition system.

Procedure:
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A known mass of the pent-2-enenitrile isomer is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known mass of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water after combustion is recorded.

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's

law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O,

and N₂).

2. Enthalpy of Vaporization Measurement: To convert liquid-phase enthalpy of formation to the

gas phase, the enthalpy of vaporization is required.

Principle: Techniques like calorimetry or the use of the Clausius-Clapeyron equation from

vapor pressure measurements at different temperatures are employed. The NIST provides a

value of 43.2 ± 0.2 kJ/mol for the enthalpy of vaporization of (2Z)-pent-2-enenitrile[3].

Computational Methods
1. Ab Initio Calculations: These are quantum mechanical calculations that are based on first

principles, without the use of empirical parameters.

Principle: The Schrödinger equation is solved for the molecular system to determine its

electronic structure and energy. The total energy of the molecule can be calculated, and from

this, the enthalpy of formation can be derived.

Methodology:

The geometry of each pent-2-enenitrile isomer is optimized to find its lowest energy

conformation.
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The vibrational frequencies are calculated to confirm that the optimized structure is a true

minimum on the potential energy surface and to compute the zero-point vibrational energy

(ZPVE).

High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)) or

composite methods (e.g., G3, G4), are used to obtain accurate electronic energies.

The gas-phase enthalpy of formation is then calculated using atomization or isodesmic

reaction schemes. For example, in the atomization method, the enthalpy of formation is

the difference between the sum of the experimental enthalpies of formation of the

constituent atoms and the calculated atomization energy of the molecule.

Software: Programs such as Gaussian, ORCA, or Q-Chem are commonly used for these

calculations.

By combining experimental data with high-level computational studies, a comprehensive

understanding of the thermodynamic landscape of pent-2-enenitrile isomers can be achieved,

providing valuable insights for researchers in various fields of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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